molecular formula C22H15BrCl2N4O3 B2805747 (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 380561-76-2

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Cat. No.: B2805747
CAS No.: 380561-76-2
M. Wt: 534.19
InChI Key: RENGIDZLVRDNGF-UHFFFAOYSA-N
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Description

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a complex organic compound characterized by its unique structural features, including a cyano group, a nitrophenyl group, and a dichlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Bromination and Nitration: The phenyl ring is brominated and nitrated using bromine and nitric acid, respectively, to introduce the bromo and nitro groups.

    Formation of the Enamide: The final step involves the condensation of the cyano group with the pyrrole derivative and the nitrophenyl derivative under basic conditions to form the enamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism of action of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is largely dependent on its interaction with biological targets. The cyano and nitrophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
  • **(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
  • **(E)-N-(2-bromo-4-aminophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrCl2N4O3/c1-12-5-14(13(2)28(12)19-8-16(24)7-17(25)9-19)6-15(11-26)22(30)27-21-4-3-18(29(31)32)10-20(21)23/h3-10H,1-2H3,(H,27,30)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENGIDZLVRDNGF-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrCl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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